REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4](CC2C=CC(C#N)=CC=2)[CH2:3][CH2:2]1.[CH2:16]([O:18]CC)[CH3:17].Cl.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C[Mg]Br>[O:1]1[CH2:2][CH2:3][N:4]([CH2:28][C:22]2[CH:27]=[CH:26][C:25]([C:16](=[O:18])[CH3:17])=[CH:24][CH:23]=2)[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature under argon
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
WASH
|
Details
|
the aqueous phase rinsed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM (Solvent A) and MeOH (Solvent B)
|
Type
|
CUSTOM
|
Details
|
1 min
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
5 min
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated to dryness under vacuum
|
Reaction Time |
12 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CC1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.6 mmol | |
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |